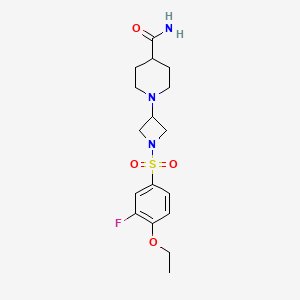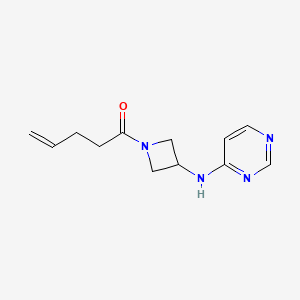
1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one” is a chemical compound that incorporates a pyrimidopyrimidine scaffold . This class of compounds has aroused great interest from researchers in the field of medical chemistry due to their privileged biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4 H-pyrimido[1,6-a]pyrimidin-4-ones were obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate . Another study reported the synthesis of 2,3,4,7-tetrahydro-6 H-pyrimido[1,6-a]pyrimidin-6-one as cyclization products .Chemical Reactions Analysis
The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been discussed in the literature .Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Chandrashekaraiah et al. (2014) focused on synthesizing new pyrimidine-azetidinone analogues, demonstrating their potential in antimicrobial and antituberculosis activities. This implies the relevance of such compounds in developing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer and Radioprotective Activities
- Research by Ghorab et al. (2009) highlighted the synthesis of pyrazolo[3,4-d]pyrimidines containing amino acid moieties, showing significant in vitro anticancer activity and in vivo radioprotective activity. This suggests the potential use of such pyrimidine derivatives in cancer therapy (Ghorab et al., 2009).
DNA Interaction and Drug Amplification
- Strekowski et al. (1986) evaluated the interaction of phleomycin amplifiers with DNA, revealing insights into the molecular basis of drug amplification. This research is significant in understanding how pyrimidine derivatives interact with DNA, which is crucial for drug design and development (Strekowski et al., 1986).
Synthesis for Antimicrobial Evaluation
- Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, examining their antimicrobial activity against various bacterial and fungal strains. This research highlights the importance of such compounds in the development of new antimicrobial agents (Patel & Patel, 2017).
Future Directions
properties
IUPAC Name |
1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-3-4-12(17)16-7-10(8-16)15-11-5-6-13-9-14-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWJRJPJCRSTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)NC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

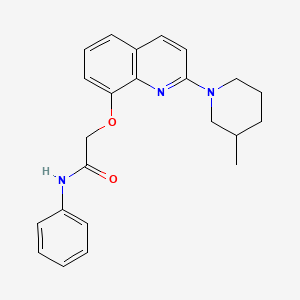
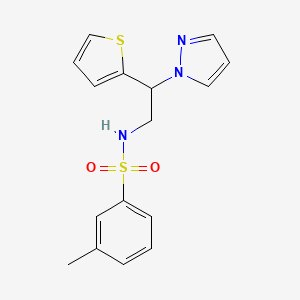

![Ethyl 4-((4-((6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2478483.png)

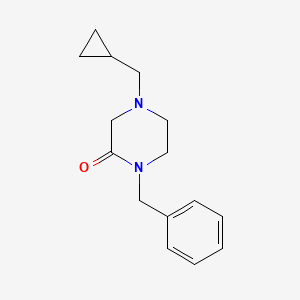
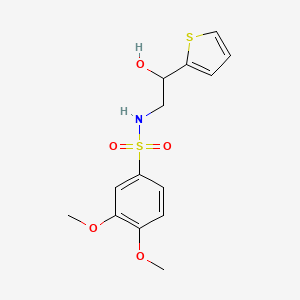
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)
![Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2478495.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2478496.png)
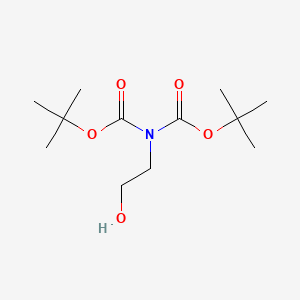

![2-Methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B2478501.png)
